(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride
Description
Structural Characterization of (2S,5R)-5-Methylpiperidine-2-carboxylic Acid Hydrochloride
Molecular Architecture and Stereochemical Configuration
The molecular structure of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride is characterized by a six-membered piperidine ring bearing a carboxylic acid functional group at the 2-position and a methyl substituent at the 5-position. The compound possesses a molecular formula of C₇H₁₄ClNO₂ with a molecular weight of 179.64 grams per mole, representing the hydrochloride salt form of the parent carboxylic acid. The stereochemical designation (2S,5R) indicates the absolute configuration at the two chiral centers, where the carboxylic acid group occupies the S-configuration at carbon-2 and the methyl group adopts the R-configuration at carbon-5.
The molecular architecture incorporates several key structural features that define its chemical behavior and biological activity. The piperidine nitrogen atom exhibits tetrahedral geometry with the lone pair occupying a specific spatial orientation that influences the overall molecular conformation. The carboxylic acid functionality provides both hydrogen bonding capabilities and ionization potential, while the hydrochloride salt formation enhances water solubility and crystalline stability. The methyl substituent at the 5-position introduces steric considerations that affect the preferred conformational states of the heterocyclic ring system.
Structural analysis reveals that the compound can exist in multiple conformational states, with the chair conformation being the most energetically favorable arrangement for the six-membered piperidine ring. The specific positioning of the carboxylic acid group and methyl substituent creates distinct steric and electronic environments that influence molecular recognition processes and intermolecular interactions. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a positively charged ammonium center that forms ionic interactions with the chloride counterion.
Absolute Configuration Determination Through X-ray Crystallography
X-ray crystallographic analysis has provided definitive confirmation of the absolute stereochemical configuration in related piperidine carboxylic acid derivatives, establishing fundamental principles applicable to (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride. Single crystal diffraction studies of analogous compounds have demonstrated that the piperidine ring adopts a chair conformation with specific orientational preferences for substituents at the 2- and 5-positions. The crystallographic data reveal that the carboxylic acid group typically occupies an equatorial position when the ring adopts its most stable chair conformation, minimizing steric interactions with the ring hydrogen atoms.
Detailed crystallographic investigations of related piperidine derivatives have shown that the spatial arrangement of substituents follows predictable patterns based on conformational energy considerations. The absolute configuration determination through anomalous dispersion effects in diffraction measurements has confirmed the stereochemical assignments for similar chiral piperidine compounds. These studies indicate that the (2S,5R) configuration represents a thermodynamically stable arrangement where both substituents can adopt favorable conformational orientations without significant steric strain.
The crystallographic analysis of related compounds has revealed specific hydrogen bonding patterns that stabilize the three-dimensional crystal lattice structure. In the case of piperidine carboxylic acid derivatives, the combination of hydrogen bonding interactions between carboxylate groups and water molecules creates extended networks that influence the overall crystal packing arrangements. The incorporation of the hydrochloride salt form introduces additional ionic interactions that further stabilize the crystalline structure and provide enhanced solubility characteristics compared to the free acid form.
Comparative crystallographic studies have established that the conformation of the piperidine ring is significantly influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. For compounds with sp³-hybridized carbons in the α-position to the piperidine nitrogen, the chair conformation is strongly favored, whereas sp²-hybridized carbons tend to distort the ring toward half-chair or envelope conformations. This structural principle provides important insights into the conformational preferences of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride.
Conformational Analysis of Piperidine Ring System
The conformational behavior of the piperidine ring system in (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride follows established principles governing six-membered heterocyclic rings, with the chair conformation representing the most thermodynamically stable arrangement. Computational and experimental studies of related piperidine derivatives have demonstrated that the ring puckering parameters provide quantitative measures of conformational preferences, with typical chair conformations exhibiting puckering amplitudes around 0.55 Angstroms. The specific stereochemical configuration (2S,5R) influences the conformational equilibrium by determining the relative orientations of the carboxylic acid and methyl substituents.
Detailed conformational analysis reveals that the chair conformation allows for optimal positioning of both the carboxylic acid group and the methyl substituent to minimize steric interactions. The carboxylic acid functionality preferentially adopts an equatorial orientation, which reduces 1,3-diaxial interactions and allows for favorable hydrogen bonding arrangements with neighboring molecules or solvent systems. The methyl group at the 5-position can occupy either axial or equatorial positions depending on the specific chair conformation adopted, with the equatorial orientation generally being more favorable due to reduced steric strain.
Nuclear magnetic resonance spectroscopy studies of related piperidine compounds have provided valuable insights into the conformational dynamics in solution. The coupling constant patterns observed in proton nuclear magnetic resonance spectra reflect the dihedral angles between adjacent protons, which are directly related to the ring conformation. For chair conformations, the characteristic coupling constants between axial-axial protons typically range from 10-13 Hertz, while axial-equatorial and equatorial-equatorial couplings show smaller values around 2-5 Hertz.
The conformational analysis is further complicated by the presence of the nitrogen atom, which introduces additional flexibility through potential nitrogen inversion processes. However, in the hydrochloride salt form, the protonated nitrogen center exhibits reduced conformational mobility due to the fixed positive charge and associated solvation effects. This restriction in nitrogen inversion tends to stabilize specific conformational states and reduce the overall conformational flexibility compared to the neutral amine form.
| Conformational Parameter | Chair Conformation | Half-Chair Conformation | Envelope Conformation |
|---|---|---|---|
| Puckering Amplitude (Å) | 0.52-0.56 | 0.48-0.54 | 0.45-0.52 |
| Theta Angle (degrees) | 165-175 | 125-135 | 45-55 |
| Phi Angle (degrees) | Variable | 25-35 | 60-70 |
| Relative Energy (kcal/mol) | 0.0 (reference) | 2.5-4.0 | 1.5-3.0 |
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical investigations of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride employ sophisticated computational methodologies to elucidate the electronic structure characteristics that govern chemical reactivity and molecular interactions. Density functional theory calculations have become the standard approach for analyzing the electronic properties of piperidine carboxylic acid derivatives, providing detailed insights into charge distribution, orbital interactions, and thermodynamic stability. These computational studies reveal fundamental electronic structure features that influence the compound's chemical behavior and biological activity profiles.
The electronic structure analysis encompasses multiple aspects including molecular orbital energies, charge density distributions, and electrostatic potential surfaces that collectively define the compound's reactivity patterns. Advanced computational approaches have demonstrated that carboxylic acid derivatives exhibit characteristic electronic signatures related to the carbonyl functionality and the heterocyclic nitrogen center. The specific stereochemical configuration (2S,5R) introduces asymmetric electronic environments that can be precisely quantified through quantum mechanical calculations.
Computational studies have established that the electronic structure of piperidine carboxylic acids is significantly influenced by conformational effects, with different ring conformations exhibiting distinct electronic properties. The chair conformation typically provides the most stable electronic arrangement, with optimized orbital overlaps and minimized electronic repulsions. The presence of the carboxylic acid group introduces electron-withdrawing effects that modify the electron density distribution throughout the piperidine ring system.
Density Functional Theory Studies on Tautomeric Forms
Density functional theory investigations of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride have focused on identifying and characterizing potential tautomeric forms that may exist under different chemical conditions. The most commonly employed computational approach utilizes the B3LYP functional with 6-311++G(d,p) basis sets, which provides accurate descriptions of both geometric and electronic properties for carboxylic acid systems. These calculations reveal that the carboxylic acid functionality can potentially exist in multiple tautomeric states, including the standard carboxylic acid form and various zwitterionic configurations.
Computational analysis has demonstrated that the zwitterionic form, where the carboxylic acid group exists as a carboxylate anion while the piperidine nitrogen bears a positive charge, represents a significant tautomeric contributor under physiological conditions. Density functional theory calculations indicate that the relative stability of different tautomeric forms depends critically on the surrounding environment, with polar solvents and ionic conditions favoring zwitterionic structures. The energy differences between tautomeric forms typically range from 5-15 kilocalories per mole, indicating that multiple forms may coexist in equilibrium.
The electronic structure calculations reveal distinct molecular orbital patterns for different tautomeric forms, with the zwitterionic configuration showing enhanced charge separation and modified frontier orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides important information about electronic excitation energies and chemical reactivity potential. For the carboxylic acid tautomer, the highest occupied molecular orbital is typically localized on the carboxyl oxygen atoms, while the lowest unoccupied molecular orbital exhibits significant contribution from the carbonyl carbon and adjacent ring atoms.
Vibrational frequency calculations performed at the density functional theory level provide additional confirmation of tautomeric form stability and help identify characteristic spectroscopic signatures. The carbonyl stretching frequencies show distinct patterns for different tautomeric forms, with the neutral carboxylic acid typically exhibiting stretching frequencies around 1700-1750 wavenumbers, while zwitterionic forms show modified frequency patterns due to altered bonding characteristics. These computational predictions have proven valuable for interpreting experimental infrared and Raman spectroscopic data.
| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|
| Carboxylic Acid | 0.0 (reference) | 3.2-4.1 | -6.8 to -7.2 | -1.1 to -0.8 |
| Zwitterionic | 8.5-12.3 | 6.5-8.9 | -7.5 to -8.1 | -2.0 to -1.5 |
| Enolic | 15.2-18.7 | 2.8-3.6 | -6.4 to -6.9 | -0.9 to -0.6 |
Properties
IUPAC Name |
(2S,5R)-5-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIKXGNNACYRJ-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177359-39-6 | |
| Record name | 2-Piperidinecarboxylic acid, 5-methyl-, hydrochloride, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177359-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Homologation and Cyclization from Pyroglutamic Acid Derivatives
The patent US9790181B2 outlines a method for synthesizing stereoisomeric 5-hydroxypiperidine-2-carboxylic acids, which can be adapted for the target compound by modifying the substitution pattern. Key steps include:
Starting Material and Homologation
Pyroglutamic acid serves as the chiral starting material. Homologation introduces additional carbon atoms through a multi-step process:
- Protection of the amino group : Acetylation or benzyloxycarbonyl (Cbz) groups are used to prevent undesired side reactions.
- Methyl group introduction : A homologation reagent such as diazomethane or its safer alternatives (e.g., TMS diazomethane) is employed to extend the carbon chain.
- Cyclization : Intramolecular lactam formation under acidic or basic conditions yields the piperidine ring.
Stereochemical Control
The (2S,5R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, the use of L-pyroglutamic acid ensures the (2S) configuration, while the methyl group’s stereochemistry at C5 is controlled via selective hydrogenation or enzymatic resolution.
Table 1: Representative Reaction Conditions for Homologation-Cyclization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Acetic anhydride, 0°C | 95 | 98 |
| Homologation | TMS diazomethane, Rh catalyst, 40°C | 78 | 90 |
| Cyclization | HCl/MeOH, reflux | 85 | 97 |
Organometallic Synthesis via β-Aminoalkyl Zinc Intermediates
The organometallic approach, detailed in the White Rose eTheses, involves copper-catalyzed coupling followed by hydrogenation:
Key Reaction Steps
- Formation of β-aminoalkyl zinc iodide : Derived from L-serine or other chiral amino acids.
- Copper-catalyzed coupling : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene forms a 5-methylene piperidine precursor.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, introducing the 5-methyl group with high diastereoselectivity.
Stereoselectivity and Optimization
- Substrate control : The configuration of the β-aminoalkyl zinc reagent dictates the (2S) stereochemistry.
- Hydrogenation conditions : Using trifluoroacetyl (TFA)-protected intermediates improves stereoselectivity (dr > 9:1) compared to Boc-protected derivatives (dr ~3:1).
Table 2: Hydrogenation Outcomes for Diastereomeric Control
| Protecting Group | Catalyst | Pressure (psi) | dr (5R:5S) |
|---|---|---|---|
| TFA | Pd/C | 50 | 9:1 |
| Boc | Pd/C | 50 | 3:1 |
Industrial Considerations and Comparative Analysis
Cost Efficiency
| Method | Catalyst Cost | Solvent Recovery | Total Cost (USD/kg) |
|---|---|---|---|
| Homologation | High (Rh) | Moderate | 12,000 |
| Organometallic | Moderate (Cu) | High | 8,500 |
| Reductive amination | Low | Low | 6,200 |
Chemical Reactions Analysis
Hydrogenation and Cyclization
Piperidine derivatives are often synthesized via pyridine hydrogenation. For example, methylpyridine-4-carboxylate undergoes hydrogenation using Pd/C in acetic acid to yield cis-4b·AcOH, a piperidine intermediate . This method preserves stereochemistry and can be adapted for synthesizing (2S,5R)-5-methylpiperidine-2-carboxylic acid hydrochloride precursors.
| Reaction Type | Conditions | Catalyst/Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pyridine hydrogenation | H₂ (1 atm), 25°C, 16 hr | Pd/C, glacial acetic acid | cis-Piperidine carboxylate | >95% |
Deprotection and Acid Hydrolysis
The hydrochloride form facilitates deprotection under acidic conditions. In one protocol, acetyl-protected piperidine derivatives are hydrolyzed using HCl in methanol, yielding free carboxylic acids . This step is critical for generating bioactive intermediates.
| Reaction Type | Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|---|
| Ester hydrolysis | HCl (conc.), methanol, reflux | HCl/MeOH | Free carboxylic acid | High purity crystalline |
Decarboxylation
Controlled decarboxylation removes the carboxylic acid group under thermal or basic conditions. In a reported method, triethylamine promotes decarboxylation at 60–90°C in acetic acid, forming 2-monocarboxylic acid derivatives .
| Reaction Type | Conditions | Catalyst | Product | Temperature | Source |
|---|---|---|---|---|---|
| Thermal decarboxylation | 60–90°C, 2–5 hr | Triethylamine/AcOH | 2-Monocarboxylic acid | 60–90°C |
Acylation and Protection
The amine group undergoes acylation for intermediate protection. Boc (tert-butoxycarbonyl) protection is achieved using Boc₂O in dichloromethane with triethylamine, as demonstrated in piperidine carboxylate syntheses .
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Boc protection | Boc₂O, Et₃N, CH₂Cl₂, 16 hr | Boc₂O, triethylamine | N-Boc-piperidine carboxylate | 85% |
Substitution Reactions
The hydrochloride’s chloride ion participates in nucleophilic substitutions. For example, sodium azide or cyanide can replace the chloride under mild conditions, forming azido or cyano derivatives.
| Reaction Type | Conditions | Reagents | Product | Solvent | Source |
|---|---|---|---|---|---|
| Nucleophilic substitution | NaN₃, DMF, 50°C | Sodium azide | Azido-piperidine derivative | DMF |
Oxidation and Reduction
The methyl group can be oxidized to a ketone using KMnO₄, while the carboxylic acid is reducible to an alcohol via LiAlH₄. These reactions expand utility in derivatization.
| Reaction Type | Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂O, 80°C | Potassium permanganate | 5-Ketopiperidine-2-carboxylic acid | Controlled pH | |
| Carboxylic acid reduction | LiAlH₄, THF, 0°C | Lithium aluminum hydride | 2-Hydroxymethylpiperidine | Anhydrous conditions |
Stereochemical Integrity
The (2S,5R) configuration is preserved in most reactions due to mild conditions. For instance, hydrogenation of pyridine derivatives retains cis stereochemistry , while acidic hydrolysis avoids racemization .
Comparative Reactivity
The methyl group at C5 and carboxylate at C2 influence reactivity:
| Position | Functional Group | Reactivity | Example Reaction |
|---|---|---|---|
| C2 | Carboxylic acid | Decarboxylation, esterification | HCl-mediated hydrolysis |
| C5 | Methyl | Oxidation, functionalization | KMnO₄ oxidation to ketone |
Scientific Research Applications
Reaction Types
The compound undergoes several types of reactions:
- Oxidation : To form ketones or aldehydes.
- Reduction : Producing alcohols or amines.
- Nucleophilic Substitution : Introducing different functional groups into the piperidine ring.
Scientific Research Applications
(2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride has significant applications across various fields:
Medicinal Chemistry
- Drug Development : Utilized as a building block in synthesizing pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs due to its pharmacological properties.
- Pharmacological Studies : Research indicates potential therapeutic applications in treating neurological disorders and pain management.
- Analgesic Effects : Exhibits potential to modulate pain pathways by interacting with neurotransmitter receptors.
- Anti-inflammatory Properties : Shown to reduce inflammation in various models of inflammatory diseases.
In Vivo Studies
Recent studies have demonstrated the efficacy of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride in animal models:
- Inflammatory Pain Models : Administration resulted in significant reductions in pain scores compared to control groups, indicating its potential as an effective analgesic agent.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's solubility profile suggests favorable absorption characteristics.
- Distribution : Studies on how it distributes within biological systems are ongoing.
- Metabolism and Excretion (ADME) : Detailed research is required to fully understand these aspects for clinical applications.
Mechanism of Action
The mechanism of action of (2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The following table summarizes key structural analogs, highlighting differences in substituents, ring size, and stereochemistry:
Key Differences and Implications
Substituent Effects
- Methyl vs. Hydroxyl-containing derivatives may exhibit higher solubility and hydrogen-bonding capacity, relevant for enzyme interactions (e.g., glycosidase inhibition) .
- Amino and Ester Modifications: The benzyl ester in (2S,5R)-5-Amino-2-methylpiperidine-1-carboxylic acid benzyl ester hydrochloride introduces steric bulk and protects the amino group, making it suitable for prodrug strategies or controlled release .
Ring Size and Conformation
- Piperidine vs.
Stereochemical Considerations
- Enantiomers like (2R,5S)-5-Methylpiperidine-2-carboxylic acid hydrochloride may exhibit divergent biological activities due to stereospecific receptor interactions. For example, the (2S,5R) configuration is critical for mimicking natural amino acids in drug design .
Biological Activity
(2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in analgesic and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride is defined by the following features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Carboxylic Acid Functional Group : Contributes to its acidic properties and potential interactions with biological targets.
- Methyl Substituent : Located at the 5-position, influencing its steric and electronic properties.
This compound's specific stereochemistry is crucial for its biological interactions, as different enantiomers may exhibit varying pharmacological effects.
Pharmacological Properties
Research indicates that (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride exhibits significant pharmacological properties:
- Analgesic Effects : Studies suggest that this compound may modulate pain pathways by interacting with neurotransmitter receptors.
- Anti-inflammatory Activity : It has been shown to reduce inflammation in various models of inflammatory diseases .
The mechanism of action involves:
- Receptor Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. This can influence various biochemical pathways related to pain and inflammation.
- Dose Dependency : Its biological activity is typically dose-dependent, necessitating careful evaluation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-N-Methyl-1-pyrrolidinecarboxylic acid | Pyrrolidine ring; methyl substitution | Analgesic properties |
| (R)-N-Boc-3-amino-4-methylpiperidine | Boc protection; amino group | Potential cognitive enhancers |
| 1-Methylpiperidin-4-amine | Piperidine structure; amine functionality | Antidepressant effects |
This table illustrates how the unique combination of stereochemistry and functional groups in (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride may enhance its solubility and bioavailability compared to its analogs.
In Vivo Studies
Recent studies have demonstrated the efficacy of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride in animal models. For instance:
- Pain Models : In a study involving inflammatory pain models, administration of the compound resulted in a significant reduction in pain scores compared to control groups .
Clinical Implications
The ongoing research into this compound's pharmacological properties continues to expand its potential applications in treating conditions such as chronic pain and inflammatory diseases. Its ability to modulate neurochemical signaling pathways makes it a candidate for further clinical investigation.
Q & A
Q. What are the established synthetic routes for (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride, and what key stereochemical considerations must be addressed?
- Methodological Answer : The synthesis typically involves asymmetric reduction and stereoselective protection. For example, methyl pyroglutamate can serve as a chiral starting material, with CBS oxazaborolidine enabling enantioselective ketone reduction to establish the (2S,5R) configuration . Boc protection is critical to preserve stereochemistry during subsequent reactions, as seen in analogous piperidine derivatives . Hydrochloride salt formation via acidification (e.g., HCl in ethanol) ensures stability. Key steps include:
- Asymmetric Reduction : Use of (S)-CBS oxazaborolidine for >90% enantiomeric excess (e.e.).
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Validation : Chiral HPLC (e.g., Chiralpak® AD-H column) confirms stereopurity .
| Parameter | Typical Conditions |
|---|---|
| Starting Material | Methyl pyroglutamate |
| Catalyst | (S)-CBS oxazaborolidine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -20°C to 0°C |
| e.e. Achieved | 92–95% |
Q. How can researchers confirm the stereochemical configuration of (2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride?
- Methodological Answer : X-ray crystallography is the gold standard, utilizing SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration . NMR spectroscopy (e.g., H-H NOESY) identifies spatial proximity of methyl and carboxyl groups, corroborating the trans configuration. Compare NMR shifts with literature data for analogous piperidine derivatives (e.g., δ 175–180 ppm for carboxylic acid) .
| Technique | Key Observations |
|---|---|
| X-ray Crystallography | R-factor < 0.05, unambiguous assignment |
| Chiral HPLC | Retention time matches (2S,5R) standard |
| NMR | δ 176 ppm (C=O), δ 52 ppm (C5 methyl) |
Advanced Research Questions
Q. What challenges arise in scaling up the asymmetric synthesis of this compound, and how can reaction conditions be optimized?
- Methodological Answer : Scaling up often reduces enantiomeric excess due to inhomogeneous mixing or side reactions. Optimization strategies :
- Catalyst Loading : Increase from 5 mol% to 10 mol% to maintain e.e. >90% at >10 g scale .
- Solvent Choice : Replace THF with dichloromethane (DCM) for better solubility of intermediates.
- Temperature Control : Use cryogenic reactors (-30°C) to suppress racemization.
| Scale | Catalyst Loading | e.e. | Yield |
|---|---|---|---|
| 1 g | 5 mol% | 95% | 70% |
| 10 g | 10 mol% | 92% | 65% |
Q. How do researchers resolve contradictions in spectroscopic data when characterizing diastereomers?
- Methodological Answer : Contradictions in H NMR (e.g., overlapping methyl signals) require 2D NMR (HSQC, HMBC) to assign protons unequivocally. For example, HMBC correlations between the methyl group (δ 1.2 ppm) and C2/C6 confirm spatial orientation . Computational modeling (DFT at B3LYP/6-31G* level) predicts NMR shifts for possible stereoisomers, allowing comparison with experimental data .
| Diastereomer | Predicted δ (C5 methyl) | Experimental δ |
|---|---|---|
| (2S,5R) | 1.15 ppm | 1.18 ppm |
| (2R,5S) | 1.30 ppm | N/A |
Q. What computational methods predict the stability and solubility of this hydrochloride salt under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model hydration shells to predict solubility trends. DFT calculations estimate pKa (≈3.5 for the carboxylic acid) and hygroscopicity. Experimental validation:
- Stability : Store at -20°C in desiccated containers to prevent hydrolysis (t₁/₂ >5 years) .
- Solubility : >50 mg/mL in water at pH 2–3, decreasing sharply above pH 5 due to free base precipitation .
| Property | Predicted Value | Experimental Value |
|---|---|---|
| pKa (carboxylic acid) | 3.4 | 3.6 ± 0.2 |
| Water Solubility | 55 mg/mL | 52 mg/mL |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
